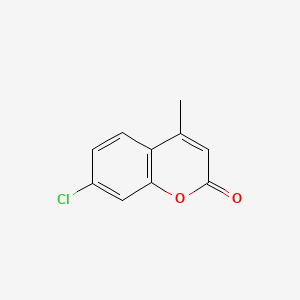

7-chloro-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC18108992

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClO2 |

|---|---|

| Molecular Weight | 194.61 g/mol |

| IUPAC Name | 7-chloro-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 |

| Standard InChI Key | CWEUXUJJHNKIIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) with substituents at positions 4 (methyl) and 7 (chlorine). The planar aromatic system and electron-withdrawing lactone group contribute to its stability and reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇ClO₂ | |

| Molecular Weight | 194.61 g/mol | |

| IUPAC Name | 7-chloro-4-methylchromen-2-one | |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)Cl | |

| InChI Key | CWEUXUJJHNKIIX-UHFFFAOYSA-N |

Spectral and Computational Data

PubChemLite reports collision cross-section (CCS) values for various adducts, critical for mass spectrometry applications :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.02074 | 133.3 |

| [M+Na]⁺ | 217.00268 | 150.7 |

| [M-H]⁻ | 193.00618 | 138.3 |

The compound’s UV-Vis absorption maxima typically fall between 300–350 nm, characteristic of coumarin derivatives .

Synthesis and Modification

Pechmann Condensation

7-Chloro-4-methyl-2H-chromen-2-one is synthesized via acid-catalyzed Pechmann condensation, employing resorcinol derivatives and β-keto esters. For example, 1,2,4-triacetoxybenzene reacts with ethyl acetoacetate under sulfuric acid catalysis to yield the coumarin core . Chlorination at position 7 is achieved using thionyl chloride or chlorine gas, while the methyl group is introduced via alkylation .

Derivatization Strategies

Applications in Fluorescence Analysis

Fluorescent Probe Design

The compound’s derivatives are pivotal in developing environment-sensitive probes. Substitution with electron-donating groups (e.g., -NH₂) shifts emission maxima bathochromically, enhancing Stokes shifts. For example:

-

7-Amino-4-methylcoumarin: Displays λₑₘ = 450 nm (quantum yield Φ = 0.85) in aqueous media, ideal for pH sensing .

-

Nitro Derivatives: Serve as quenchers in Förster resonance energy transfer (FRET) assays .

Analytical Chemistry

The compound’s intrinsic fluorescence is leveraged in:

-

Enzyme Activity Assays: Proteases cleave coumarin-based substrates, releasing fluorescent products.

-

Metal Ion Detection: Cu²⁺ and Fe³⁺ quench fluorescence, enabling trace metal analysis .

Biological and Pharmacological Research

Enzyme Inhibition

Coumarin derivatives inhibit enzymes like topoisomerases and cytochrome P450. The chloro-methyl substitution enhances lipophilicity, improving membrane permeability. In silico docking studies suggest interactions with Mcl-1’s hydrophobic pocket, a target in cancer therapy .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Chloro and nitro substituents increase electrophilicity, enhancing binding to nucleophilic enzyme residues .

-

Methyl Group: The 4-methyl group stabilizes the lactone ring, reducing metabolic degradation .

Comparative Analysis with Related Coumarins

| Compound | Substituents | Key Properties | Application |

|---|---|---|---|

| 4-Hydroxycoumarin | -OH at C4 | Anticoagulant | Pharmaceutical synthesis |

| 7-Chloro-4-methylcoumarin | -Cl at C7, -CH₃ at C4 | Fluorescence, enzyme inhibition | Analytical probes, drug discovery |

| 6-Nitro-7-chloro-4-methylcoumarin | -NO₂ at C6 | Fluorescence quenching | FRET assays |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume